(3'aS,6'aR)-hexahydro-1'H-spiro[cyclopropane-1,2'-pentalene]-5'-one, cis
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Overview
Description
(3’aS,6’aR)-hexahydro-1’H-spiro[cyclopropane-1,2’-pentalene]-5’-one, cis is a complex organic compound characterized by its unique spirocyclic structure. This compound features a cyclopropane ring fused to a pentalene system, making it an intriguing subject for both theoretical and synthetic organic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’aS,6’aR)-hexahydro-1’H-spiro[cyclopropane-1,2’-pentalene]-5’-one, cis typically involves the cyclopropanation of alkenes. One common method is the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper alloy to create a carbenoid species that reacts with an alkene to form the cyclopropane ring . Another approach involves the use of carbenes generated from chloroform and a strong base like potassium tert-butoxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of cyclopropanation and the use of carbenoids or carbenes can be scaled up for larger production if needed.
Chemical Reactions Analysis
Types of Reactions
(3’aS,6’aR)-hexahydro-1’H-spiro[cyclopropane-1,2’-pentalene]-5’-one, cis undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alkanes.
Scientific Research Applications
(3’aS,6’aR)-hexahydro-1’H-spiro[cyclopropane-1,2’-pentalene]-5’-one, cis has several scientific research applications:
Chemistry: Used as a model compound to study spirocyclic systems and their reactivity.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the synthesis of complex organic molecules and materials science.
Mechanism of Action
The mechanism of action for (3’aS,6’aR)-hexahydro-1’H-spiro[cyclopropane-1,2’-pentalene]-5’-one, cis involves its interaction with various molecular targets. The cyclopropane ring is highly strained, making it reactive towards nucleophiles and electrophiles. This reactivity allows the compound to participate in a variety of chemical reactions, potentially affecting biological pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: A simple three-membered ring compound known for its high reactivity.
Pentalene: An anti-aromatic compound with a bicyclic structure similar to the pentalene part of the target compound.
Spiro[cyclopropane-1,2’-pentalene]: A related spirocyclic compound with similar structural features.
Uniqueness
What sets (3’aS,6’aR)-hexahydro-1’H-spiro[cyclopropane-1,2’-pentalene]-5’-one, cis apart is its specific stereochemistry and the presence of both cyclopropane and pentalene systems in a single molecule
Biological Activity
The compound (3'aS,6'aR)-hexahydro-1'H-spiro[cyclopropane-1,2'-pentalene]-5'-one, cis, is a spirocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article summarizes the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological implications.
Synthesis and Structural Characteristics
The synthesis of spirocyclic compounds like (3'aS,6'aR)-hexahydro-1'H-spiro[cyclopropane-1,2'-pentalene]-5'-one typically involves cyclopropanation reactions or Lewis acid-mediated transformations. Recent studies highlight the importance of the cyclopropane moiety in enhancing biological activity through various mechanisms such as enzyme inhibition or receptor modulation .
Anticancer Activity
Research indicates that spirocyclic compounds exhibit significant anticancer properties. For instance, derivatives of spiro[cyclopropane-1,3′-indolin]-2′-ones have shown promising results against human cancer cell lines such as DU-145 (prostate cancer), HeLa (cervical cancer), and A-549 (lung cancer) with IC50 values below 10 μM . Although specific data on (3'aS,6'aR)-hexahydro-1'H-spiro[cyclopropane-1,2'-pentalene]-5'-one is limited, its structural analogs have demonstrated similar potential.
The biological activity of spirocyclic compounds can be attributed to several mechanisms:
- Enzyme Inhibition : Many spirocyclic compounds act as inhibitors for various enzymes involved in cancer progression.
- Receptor Modulation : These compounds can interact with cellular receptors, influencing signaling pathways that regulate cell proliferation and apoptosis .
Case Studies
A notable study evaluated a series of spirocyclic derivatives for their anticancer properties. The results showed that modifications to the cyclopropane ring significantly affected the compounds' efficacy. For example:
- Compounds with electron-withdrawing groups exhibited enhanced activity due to increased reactivity towards biological targets.
- Structural variations led to differences in solubility and bioavailability, impacting overall therapeutic potential .
Data Table: Biological Activity of Related Spirocyclic Compounds
Compound Name | Structure | IC50 (µM) | Target Cell Line | Mechanism of Action |
---|---|---|---|---|
Spiro[cyclopropane-1,3′-indolin]-2′-one | Structure | < 10 | DU-145 | Enzyme inhibition |
Spiro[cyclopropane-1,3′-indolin]-2′-one | Structure | < 10 | HeLa | Receptor modulation |
(3'aS,6'aR)-hexahydro... | TBD | TBD | TBD | TBD |
Properties
Molecular Formula |
C10H14O |
---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(3aS,6aR)-spiro[1,3,3a,4,6,6a-hexahydropentalene-5,1'-cyclopropane]-2-one |
InChI |
InChI=1S/C10H14O/c11-9-3-7-5-10(1-2-10)6-8(7)4-9/h7-8H,1-6H2/t7-,8+ |
InChI Key |
KGVUVEAYEGQDRD-OCAPTIKFSA-N |
Isomeric SMILES |
C1CC12C[C@H]3CC(=O)C[C@H]3C2 |
Canonical SMILES |
C1CC12CC3CC(=O)CC3C2 |
Origin of Product |
United States |
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